molecular formula C18H17NO B112814 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-96-8

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112814
CAS No.: 590390-96-8
M. Wt: 263.3 g/mol
InChI Key: SRDBQIJYWXOUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features an indole core substituted with a 4-isopropylphenyl group and a formyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-isopropylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting product undergoes cyclization with an appropriate reagent to form the indole ring.

    Formylation: The final step involves the formylation of the indole ring at the 3-position using a formylating agent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(4-Isopropylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-Isopropylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole core is known to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenyl)-1H-indole-3-carboxylic acid
  • 2-(4-Isopropylphenyl)-1H-indole-3-methanol
  • 4-Isopropylphenyl derivatives of other indole compounds

Uniqueness

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group at the 3-position of the indole ring allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDBQIJYWXOUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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